molecular formula C13H9ClN4O2 B2913498 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478249-07-9

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2913498
CAS No.: 478249-07-9
M. Wt: 288.69
InChI Key: YPPJYLAKEAKYPC-UHFFFAOYSA-N
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Description

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro and nitro group on the phenyl ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3-amino-2-methylpyrazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Reduction: 7-(4-Amino-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Known for its diverse biological activities.

    7-(4-Bromo-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure with a bromo group instead of a chloro group, which may alter its reactivity and biological activity.

    7-(4-Chloro-3-nitrophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine: Similar structure with an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties.

Uniqueness

The presence of both chloro and nitro groups on the phenyl ring of this compound makes it a versatile compound for various chemical transformations and enhances its potential biological activities compared to its analogs.

Properties

IUPAC Name

7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c1-8-6-13-15-5-4-11(17(13)16-8)9-2-3-10(14)12(7-9)18(19)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPJYLAKEAKYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319750
Record name 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-07-9
Record name 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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